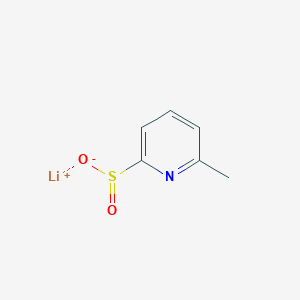![molecular formula C8H12O B2679945 Spiro[3.3]heptane-2-carbaldehyde CAS No. 1934935-83-7](/img/structure/B2679945.png)
Spiro[3.3]heptane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[3.3]heptane-2-carbaldehyde is a unique organic compound characterized by its spirocyclic structure. The spiro[3.3]heptane core is a saturated benzene bioisostere, which means it can mimic the properties of benzene rings in various chemical and biological contexts
Vorbereitungsmethoden
The synthesis of spiro[3One common synthetic route includes the reaction of an alkene with an amide in the presence of triflic anhydride and a base such as lutidine in 1,2-dichloroethane under reflux conditions . The resulting intermediate is then subjected to aqueous sodium bicarbonate treatment and purified via vacuum distillation or column chromatography.
Industrial production methods for spiro[3
Analyse Chemischer Reaktionen
Spiro[3.3]heptane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The spirocyclic core can undergo substitution reactions, where functional groups are introduced or modified. Common reagents include halogens and organometallic compounds.
The major products formed from these reactions include spiro[3.3]heptane-2-carboxylic acid, spiro[3.3]heptane-2-methanol, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Spiro[3.3]heptane-2-carbaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of spiro[3.3]heptane-2-carbaldehyde depends on its specific application. In medicinal chemistry, the spirocyclic core can mimic the properties of benzene rings, allowing it to interact with molecular targets such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to therapeutic effects . The non-coplanar exit vectors of the spirocyclic core provide unique binding properties that can enhance the potency and selectivity of bioactive molecules .
Vergleich Mit ähnlichen Verbindungen
Spiro[3.3]heptane-2-carbaldehyde can be compared with other spirocyclic compounds and benzene bioisosteres, such as:
Bicyclo[1.1.1]pentane: Another saturated benzene bioisostere with coplanar exit vectors.
Cubane: A highly strained, cubic-shaped bioisostere with unique physicochemical properties.
Bicyclo[2.2.2]octane: A bioisostere with a larger ring system and coplanar exit vectors.
2-Oxabicyclo[2.2.2]octane: A bioisostere with an oxygen atom in the ring system, providing different electronic properties.
This compound stands out due to its non-coplanar exit vectors, which offer distinct advantages in terms of binding properties and bioactivity .
Eigenschaften
IUPAC Name |
spiro[3.3]heptane-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-6-7-4-8(5-7)2-1-3-8/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIAKAHTISGRAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-4-fluorobenzamide](/img/structure/B2679862.png)
![N-[2-(2-Cyanoethylsulfanyl)phenyl]-2-methylsulfanylpyridine-4-carboxamide](/img/structure/B2679863.png)
![(1-((3,5-dimethylisoxazol-4-yl)methyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2679864.png)
![{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-cyclohexylcarbamate](/img/structure/B2679865.png)
![N-hydroxy-1,1-dimethyl-2-[5-(trifluoromethyl)pyrazin-2-yl]-3H-isoindole-4-carboxamide](/img/structure/B2679868.png)
![Ethyl 4-[2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetylamino]benzoate](/img/structure/B2679870.png)
![3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B2679871.png)
![6-Cyano-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2679872.png)

![2-[(4-Bromophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2679874.png)



![N-[(4-benzyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2679885.png)
